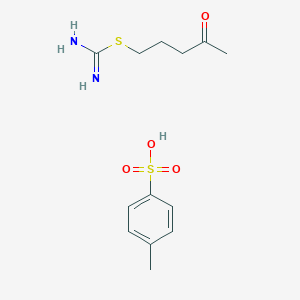

4-Methylbenzenesulfonic acid;4-oxopentyl carbamimidothioate

Description

4-Methylbenzenesulfonic acid (CAS 104-15-4), also known as p-toluenesulfonic acid (PTSA), is a strong organic sulfonic acid widely used in organic synthesis as a catalyst. It is characterized by a methyl-substituted benzene ring attached to a sulfonic acid group (–SO₃H). Its monohydrate form (CAS 6192-52-5) is particularly common in industrial applications due to its stability and solubility .

4-Oxopentyl carbamimidothioate is a less documented compound, likely comprising a carbamimidothioate group (–NH–C(=NH)–S–) linked to a 4-oxopentyl chain.

Properties

CAS No. |

6625-27-0 |

|---|---|

Molecular Formula |

C13H20N2O4S2 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

4-methylbenzenesulfonic acid;4-oxopentyl carbamimidothioate |

InChI |

InChI=1S/C7H8O3S.C6H12N2OS/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(9)3-2-4-10-6(7)8/h2-5H,1H3,(H,8,9,10);2-4H2,1H3,(H3,7,8) |

InChI Key |

OLRNPERJMAODBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(=O)CCCSC(=N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonic Acid Derivatives

a) 4-Methylbenzenesulfonic Acid vs. 2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic Acid

- Structure : The latter (from ) is a poly-substituted derivative with additional hydroxyl and sulfophenyl groups, increasing its molecular complexity.

- Partition Coefficient (log Pow): 4-Methylbenzenesulfonic acid: log Pow = 1.04 (experimental) . 2-Hydroxy-3,5-bis[...]-4-methylbenzenesulfonic acid: log Pow = 1.60 (calculated) .

b) 4-Methylbenzenesulfonic Acid vs. 4-Methylbenzenesulfonic Acid Butyl Ester

- Reactivity : The butyl ester (CAS 778-28-9) replaces the sulfonic acid’s –OH with a butyl group, rendering it less acidic but more lipophilic .

- Applications: 4-Methylbenzenesulfonic acid is used as a catalyst in esterifications and ring-closing reactions (e.g., in tetrahydrofuran diol synthesis) . The butyl ester is employed in chemical light sticks, indicating stability under non-aqueous conditions .

Carbamimidothioate Analogs

While direct data on 4-oxopentyl carbamimidothioate is absent, carbamimidothioate esters (e.g., substituted thioureas) are known for their biological activity. For example:

Key Data Tables

Table 1: Physicochemical and Toxicological Properties

Critical Research Findings

- Toxicity : 4-Methylbenzenesulfonic acid’s corrosive nature necessitates strict handling protocols (e.g., fume hoods, protective gear) . Its regulatory designation as a deleterious substance underscores its hazard profile compared to less acidic analogs like the butyl ester .

- Solubility vs. Bioactivity : Sulfonic acid derivatives, such as silibinin esters, demonstrate that sulfonation improves water solubility but may alter bioavailability and toxicity .

- Structural Complexity : Poly-substituted sulfonic acids (e.g., ) exhibit higher log Pow values, suggesting a balance between lipophilicity and ionic character .

Q & A

Q. What are the optimal synthetic routes for 4-methylbenzenesulfonic acid derivatives, and how can reaction conditions be tailored to improve yield?

The synthesis of 4-methylbenzenesulfonic acid derivatives often employs multicomponent one-pot reactions to streamline steps and enhance efficiency. For example, thiouracil derivatives can be synthesized using aromatic aldehydes, ethyl 2-cyanoacetate, and carbamimidothioate precursors under mild acidic conditions (e.g., p-toluenesulfonic acid as a catalyst) . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature : Reactions typically proceed at 60–80°C to balance kinetics and side reactions.

- Catalyst loading : 5–10 mol% of acid catalyst optimizes protonation of intermediates.

Yield improvements (>85%) are achieved by stepwise addition of reagents to minimize decomposition .

Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

Single-crystal X-ray diffraction (SCXRD) and NMR spectroscopy are critical for structural validation:

- SCXRD : Resolves sulfonic acid and carbamimidothioate moieties, confirming bond lengths (e.g., S–O bonds at ~1.43 Å) and crystallographic packing .

- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbon hybridization states .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., O–H···O hydrogen bonds) influencing crystal stability .

Q. Table 1: Key Analytical Parameters

| Technique | Target Feature | Critical Parameters |

|---|---|---|

| SCXRD | Crystal packing | Resolution (<0.8 Å), thermal displacement parameters |

| NMR | Functional groups | Solvent (DMSO-d6), decoupling for ¹³C |

| FT-IR | Sulfonic acid group | Peak at 1180 cm⁻¹ (S=O stretch) |

Q. What safety protocols are essential when handling 4-methylbenzenesulfonic acid derivatives?

- Eye/Skin Exposure : Immediate flushing with water for 15 minutes; consult a physician due to unstudied toxicological profiles .

- Inhalation : Use fume hoods with >0.5 m/s airflow to prevent aerosol dispersion .

- Regulatory Compliance : Adhere to PDSCL guidelines for labeling and SDS documentation, especially for preparations containing >5% 4-methylbenzenesulfonic acid .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

Discrepancies between experimental and computational data often arise from solvent effects or conformational flexibility . For example:

Q. What reaction mechanisms govern the formation of the carbamimidothioate moiety in this compound?

The carbamimidothioate group forms via nucleophilic substitution and Michael addition :

- Step 1 : S-Benzylisothiourea reacts with aldehydes in a base-mediated nucleophilic attack, forming a thiouracil intermediate .

- Step 2 : Thioglycolic acid participates in Michael addition with α,β-unsaturated ketones, yielding enantiomeric mixtures (R/S configurations) .

Kinetic control (low temperature) favors the thioether product, while thermodynamic control (reflux) shifts equilibrium toward cyclized derivatives .

Q. How can computational methods (e.g., DFT) predict the reactivity of 4-methylbenzenesulfonic acid in catalytic systems?

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess electrophilicity. For 4-methylbenzenesulfonic acid, a narrow gap (~4.5 eV) indicates high reactivity in acid-catalyzed reactions .

- Solvent Modeling : Use COSMO-RS to simulate solvent effects on protonation states, critical for optimizing catalytic activity in polar media .

Q. Table 2: Computational Parameters for Reactivity Prediction

| Parameter | Value | Significance |

|---|---|---|

| HOMO (eV) | -6.2 | Electron-donating capacity |

| LUMO (eV) | -1.7 | Electron-accepting capacity |

| ΔE (eV) | 4.5 | Reactivity index |

Q. What regulatory updates impact the use of this compound in international research?

Recent amendments to the PDSCL (2022) classify 4-methylbenzenesulfonic acid (CAS 104-15-4) as a deleterious substance, requiring:

- Documentation : SDS must include ecotoxicity data (e.g., LC50 for aquatic organisms) .

- Disposal : Neutralization with bicarbonate before incineration to avoid SOx emissions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.